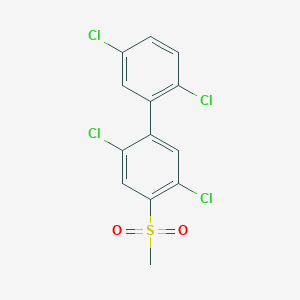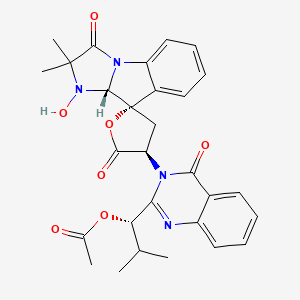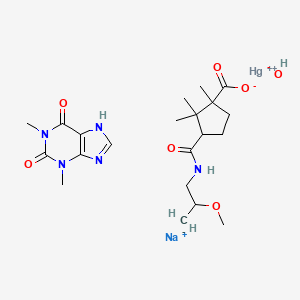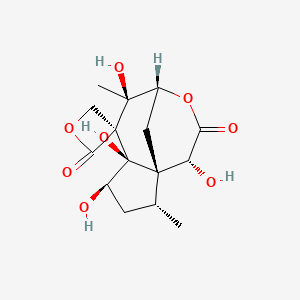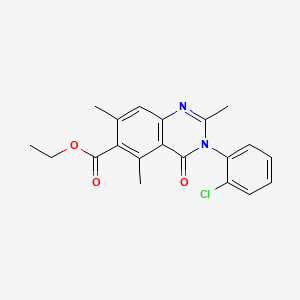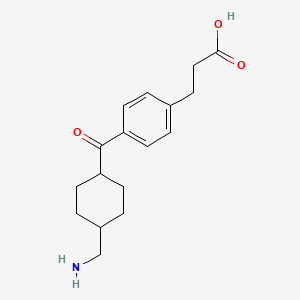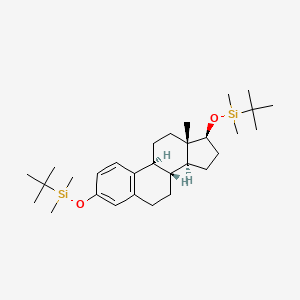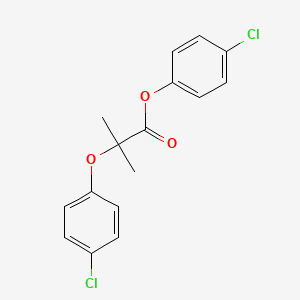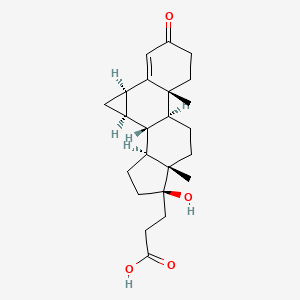
Prorenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prorenoate: is a synthetic steroidal compound known for its antimineralocorticoid properties. It is structurally related to spironolactone and has been studied for its potential use in treating conditions related to mineralocorticoid excess, such as hypertension and heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prorenoate can be synthesized through a series of chemical reactions involving steroidal precursors. The synthesis typically involves the following steps:
Starting Material: The synthesis begins with a steroidal precursor, such as pregnenolone.
Functional Group Modifications: Various functional group modifications are performed, including oxidation, reduction, and cyclization reactions.
Final Product Formation:
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Chemical reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain the final product
Chemical Reactions Analysis
Types of Reactions: Prorenoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: this compound can undergo substitution reactions, particularly at the carboxylic acid group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: Used as a model compound for studying steroidal chemistry and reaction mechanisms.
Biology: Investigated for its effects on mineralocorticoid receptors and its potential to modulate electrolyte balance.
Medicine: Explored for its antihypertensive properties and potential use in treating heart failure and other cardiovascular conditions.
Industry: Used in the development of new pharmaceutical agents and as a reference compound in drug research
Mechanism of Action
Prorenoate exerts its effects by antagonizing the mineralocorticoid receptor. It competes with aldosterone for binding to the receptor, thereby inhibiting the sodium-retaining and potassium-excreting effects of aldosterone. This leads to increased sodium excretion and potassium retention, which helps in reducing blood pressure and managing conditions like hypertension .
Comparison with Similar Compounds
Spironolactone: Another steroidal antimineralocorticoid with similar properties but different potency and side effect profile.
Eplerenone: A selective mineralocorticoid receptor antagonist with fewer side effects compared to spironolactone.
Canrenone: A metabolite of spironolactone with similar pharmacological effects
Uniqueness: Prorenoate is unique in its structural modifications, which provide it with distinct pharmacokinetic and pharmacodynamic properties. It has been shown to have a more pronounced antikaliuretic activity compared to spironolactone, making it potentially more effective in certain clinical scenarios .
Properties
CAS No. |
49848-01-3 |
|---|---|
Molecular Formula |
C23H32O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3-[(1R,2R,4R,10R,11S,14S,15R,18S)-15-hydroxy-10,14-dimethyl-7-oxo-15-pentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-enyl]propanoic acid |
InChI |
InChI=1S/C23H32O4/c1-21-7-3-13(24)11-18(21)14-12-15(14)20-16(21)4-8-22(2)17(20)5-9-23(22,27)10-6-19(25)26/h11,14-17,20,27H,3-10,12H2,1-2H3,(H,25,26)/t14-,15+,16+,17+,20-,21-,22+,23-/m1/s1 |
InChI Key |
OHZWNMVYJJTNKU-VAFIVCJBSA-N |
SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC5(CCC(=O)O)O)C |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@]5(CCC(=O)O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4CCC5(CCC(=O)O)O)C |
Related CAS |
49847-97-4 (potassium salt) |
Synonyms |
potassium 3-(17 beta-hydroxy-6 beta,7 beta-methylene-3-oxo- 4-androstene-17 alpha-yl)propionate potassium prorenoate prorenoate prorenoate potassium prorenoate potassium, calcium salt prorenoate potassium, monoammonium salt prorenoate potassium, monosodium salt prorenoate potassium, potassium salt prorenoate potassium, potassium salt, (6beta,7beta)-isomer SC 23992 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


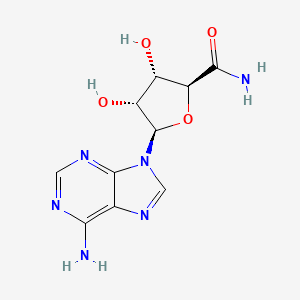
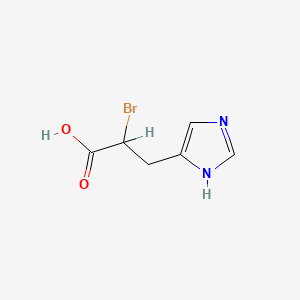
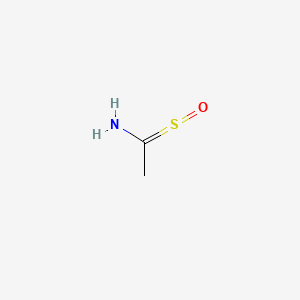

![(3S,4aS,10aR)-3-(ethylsulfamoylamino)-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-6-ol;hydrochloride](/img/structure/B1215206.png)
